
N,N,4-trimethylpyrimidine-2-sulfonamide
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Overview
Description
N,N,4-trimethylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available low-cost commodity chemicals like thiols and amines makes this method particularly attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfonamide group to sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
N,N,4-trimethylpyrimidine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,4-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of sulfonamides . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,4-trimethylpyrimidine-2-sulfonamide include:
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Other pyrimidine-2-sulfonamide derivatives: These compounds have been studied for their anticancer and antibacterial activities.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its trimethylpyrimidine moiety differentiates it from other sulfonamides and may influence its interaction with molecular targets and its overall pharmacological profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,4-trimethylpyrimidine-2-sulfonamide?
The compound can be synthesized via condensation reactions involving sulfonyl chlorides and pyrimidine derivatives. For example, reacting 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate under reflux conditions yields pyrimidinyl sulfonamides, with subsequent methylation steps introducing the N,N,4-trimethyl groups. Solvents like acetonitrile and bases such as 3-picoline or 3,5-lutidine are critical for improving reaction efficiency and yield .
Q. What techniques are recommended for structural characterization of this compound?
X-ray crystallography is a gold standard for confirming molecular geometry, as demonstrated in studies of related pyrimidine sulfonamides. Spectroscopic methods (e.g., 1H/13C NMR, IR) and mass spectrometry are essential for verifying functional groups and molecular weight. Thermal analysis (TGA/DSC) can assess stability under varying conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Catalytic amounts of N-arylsulfilimine (1–6 mol%) combined with 3-picoline or 3,5-lutidine as a base significantly enhance coupling efficiency between sulfonyl chlorides and pyrimidine amines. Solvent choice (e.g., acetonitrile over DMSO) and stoichiometric ratios (slight excess of sulfonyl chloride) are key variables. Reaction temperatures between -20°C and 100°C, depending on the step, help minimize side products .
Q. How can discrepancies in reported synthesis yields be resolved?
Yield variations often arise from differences in purification methods (e.g., column chromatography vs. crystallization) or solvent/base combinations. Systematic optimization using design-of-experiments (DoE) approaches, such as varying catalyst loading or reaction time, can identify robust conditions. Reproducibility requires strict control of raw material purity, particularly sulfonyl chloride stability .
Q. What methodological considerations apply to using this compound as a PET tracer precursor?
Radiolabeling with 18F requires semiautomated modules for handling short-lived isotopes. Key steps include drying 18F-fluoride on QMA cartridges, optimizing labeling efficiency via temperature-controlled reactions, and purification using HPLC. Radiochemical yields (~58%) depend on minimizing side reactions through inert atmospheres and rapid processing .
Q. How does the bioactivity of this compound compare to other sulfonamides?
Comparative studies with sulfamerazine or sulfamethazine reveal structural determinants of activity. The N,N,4-trimethyl groups may enhance lipophilicity, affecting membrane permeability. Computational docking and in vitro assays (e.g., enzyme inhibition) are used to evaluate interactions with targets like cholinesterases or bacterial dihydropteroate synthase .
Q. Methodological Notes
- Synthesis Optimization : Prioritize catalyst screening (e.g., N-arylsulfilimine derivatives) and solvent/base systems to reduce reaction times .
- Analytical Validation : Cross-validate structural data with multiple techniques (e.g., XRD + NMR) to address crystallographic disorder or dynamic effects .
- Safety Protocols : Handle fluorinated intermediates (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) in fume hoods and dispose of waste via certified contractors .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,4-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-4-5-8-7(9-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
WMTBPRFTMRBLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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